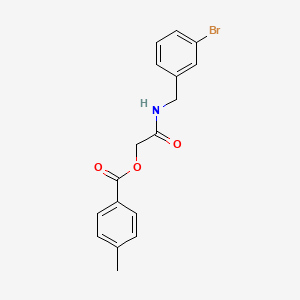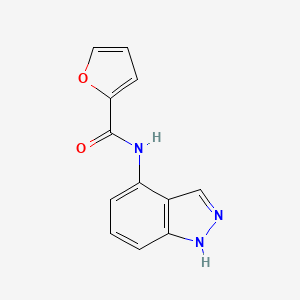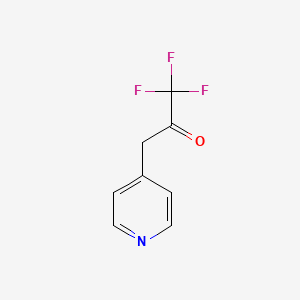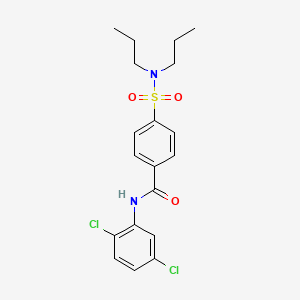
2-((3-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The compound could potentially undergo various reactions. For example, the bromine atom might be replaced via a nucleophilic substitution reaction . The benzyl group could also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, compounds with a benzene ring often have relatively high melting and boiling points due to the stability of the ring. They may also be relatively insoluble in water but soluble in organic solvents .Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited promising properties for photodynamic therapy applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings. These compounds were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, some derivatives showed significant ABTS scavenging activities and notable DPPH scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).
Catalytic Performance in Organic Synthesis
Ebrahimipour et al. (2018) reported the synthesis and structural elucidation of a novel mixed-ligand Cu(II) Schiff base complex. The study highlighted the complex's catalytic performance for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, underlining its potential utility in facilitating electrophilic reactions of malononitrile with aldehydes, ethyl acetoacetate, and dimedone (Ebrahimipour et al., 2018).
Molecular Properties and Computational Studies
Research on compounds with structural similarities, such as studies by Kumar et al. (2014) and Diwaker et al. (2015), has focused on synthesizing, characterizing, and conducting computational studies to explore their vibrational properties, molecular structures, and potential for applications in material science. These studies contribute to understanding the electronic properties, stability, and non-linear optical (NLO) activities of related compounds, which could infer the potential scientific applications of "2-((3-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate" in areas like materials science and drug development (Kumar et al., 2014); (Diwaker et al., 2015).
properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-12-5-7-14(8-6-12)17(21)22-11-16(20)19-10-13-3-2-4-15(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJXGBONYZFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447923.png)
![5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2447924.png)
![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2447928.png)



![3-Phenethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2447936.png)
![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447937.png)

![1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B2447939.png)